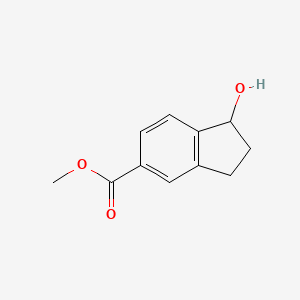
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organic Synthesis and Intermediates
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate is widely used as an intermediate in organic synthesis. Its versatile structure allows it to participate in various reactions, making it valuable for building more complex molecules. Researchers often employ it as a starting material or a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand. Its oxygen atom can coordinate with metal ions, forming stable complexes. Researchers explore its coordination behavior with different transition metals to design novel catalysts, sensors, and materials. These complexes may exhibit interesting properties such as luminescence, magnetism, or catalytic activity .
Anti-Inflammatory and Analgesic Agents
Indole derivatives, including Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate, have shown promise as anti-inflammatory and analgesic agents. Specific derivatives derived from this compound demonstrated activity comparable to established drugs like indomethacin and celecoxib. Researchers continue to investigate their mechanisms of action and potential clinical applications .
Biological Studies
Researchers use this compound to study biological processes. By modifying its structure, they can create analogs and assess their effects on cellular pathways, receptors, and enzymes. These studies contribute to our understanding of drug targets, disease mechanisms, and potential therapeutic interventions .
Flavor and Fragrance Chemistry
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate possesses a unique aroma profile. It contributes to the fragrance of certain natural products and can be used as a building block in perfumery. Flavor chemists also explore its taste properties, although it is less commonly employed in this context .
Material Science
Due to its interesting structure and reactivity, this compound may find applications in material science. Researchers investigate its potential as a precursor for polymers, coatings, or functional materials. By incorporating it into polymer matrices, they aim to enhance material properties such as mechanical strength, thermal stability, or optical behavior .
Safety and Hazards
properties
IUPAC Name |
methyl 1-hydroxy-2,3-dihydro-1H-indene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10,12H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBEGWNWCOVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)
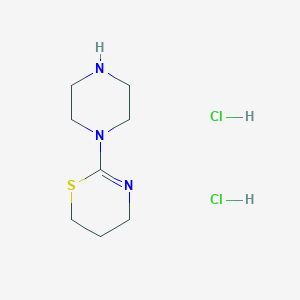
![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)
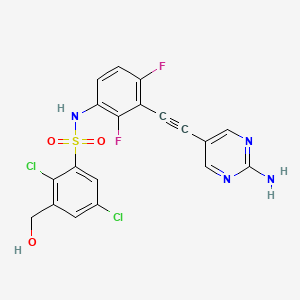
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)

![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)

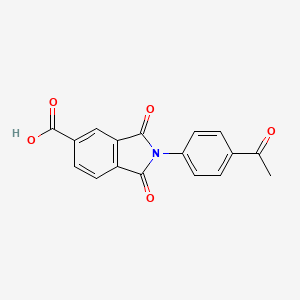
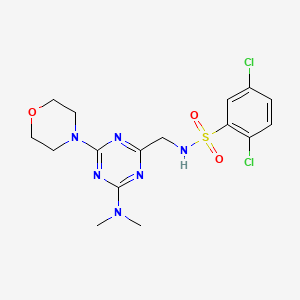
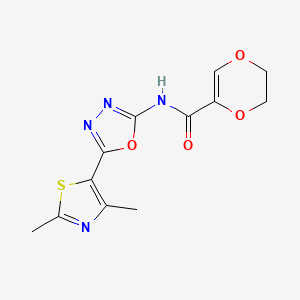
![2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone](/img/structure/B2653067.png)
![(3R,4As,10aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B2653070.png)